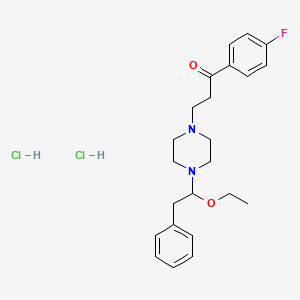![molecular formula C10H12N4O4S B14710830 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione CAS No. 13263-91-7](/img/structure/B14710830.png)
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione is a nucleoside analog derived from the nucleoside antibiotics formycin and formycin B . This compound belongs to the class of pyrazolopyrimidine nucleosides, which have been studied for their potential biological and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione typically involves the conversion of formycin B into various intermediates. One common method includes the following steps :
Acetylation: Formycin B is acetylated to protect the hydroxyl groups.
Chlorination: The acetylated formycin B is then chlorinated to introduce a chloro group at the 7-position.
Deacetylation: The acetyl groups are removed to yield 7-chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine.
Nucleophilic Displacement: The 7-chloro group is displaced by various nucleophiles to form different derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 7-chloro group can be displaced by various nucleophiles to form different derivatives.
Alkylation: Direct alkylation of the thione group can produce 7-methylthio and 7-allylthio derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxylamine, trimethylamine, and hydrazine.
Alkylation: Alkyl halides are typically used as alkylating agents.
Major Products Formed
- 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Trimethylammonio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Hydrazino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Methylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Allylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block for the synthesis of other nucleoside analogs .
- Biology : Investigated for its potential as an antiviral and anticancer agent .
- Medicine : Explored for its therapeutic potential in treating viral infections and cancer .
- Industry : Potential applications in the development of new pharmaceuticals and biotechnological products .
Wirkmechanismus
The mechanism of action of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis . This compound targets specific enzymes involved in DNA and RNA synthesis, thereby disrupting the replication of viral and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Formycin B : The parent compound from which 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione is derived .
- 7-Chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine : An intermediate in the synthesis of this compound .
- 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine : A derivative formed by nucleophilic substitution .
Uniqueness
This compound is unique due to its thione group at the 7-position, which imparts distinct chemical and biological properties compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
13263-91-7 |
|---|---|
Molekularformel |
C10H12N4O4S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-1-3-7(16)8(17)9(18-3)5-4-6(14-13-5)10(19)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,19) |
InChI-Schlüssel |
LQKUBPCOEHEOEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)C2=NNC(=C2N1)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


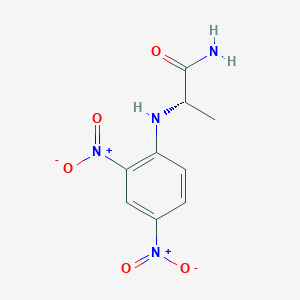
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
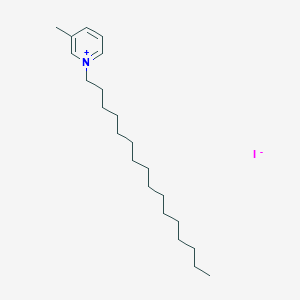
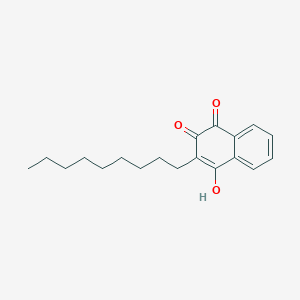

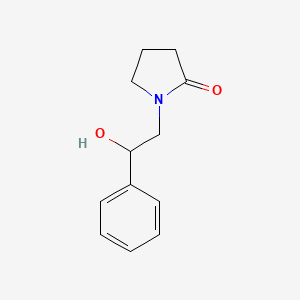

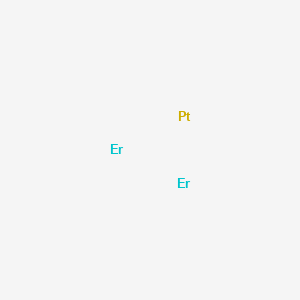
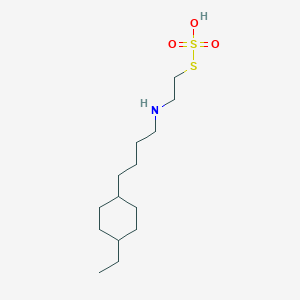
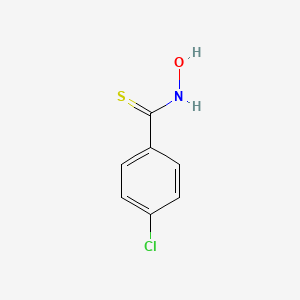
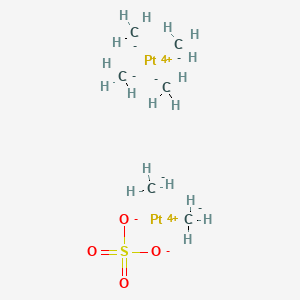
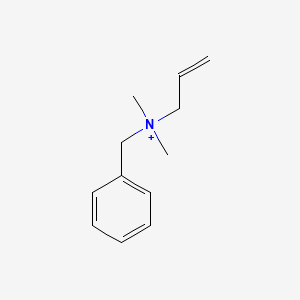
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
